molecular formula C20H21F3N2O3S B2834479 1-(4-methylbenzenesulfonyl)-N-[3-(trifluoromethyl)phenyl]piperidine-4-carboxamide CAS No. 478047-59-5

1-(4-methylbenzenesulfonyl)-N-[3-(trifluoromethyl)phenyl]piperidine-4-carboxamide

Cat. No.: B2834479
CAS No.: 478047-59-5
M. Wt: 426.45
InChI Key: TYAAWWMGYJNFOE-UHFFFAOYSA-N
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Description

1-(4-methylbenzenesulfonyl)-N-[3-(trifluoromethyl)phenyl]piperidine-4-carboxamide is a versatile chemical compound used in various scientific research fields.

Preparation Methods

The synthesis of 1-(4-methylbenzenesulfonyl)-N-[3-(trifluoromethyl)phenyl]piperidine-4-carboxamide involves several steps. One common method includes the reaction of 4-methylbenzenesulfonyl chloride with N-[3-(trifluoromethyl)phenyl]piperidine-4-carboxamide in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .

Chemical Reactions Analysis

1-(4-methylbenzenesulfonyl)-N-[3-(trifluoromethyl)phenyl]piperidine-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.

    Substitution: It can undergo nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles. Common reagents and conditions for these reactions include organic solvents, controlled temperatures, and specific catalysts to achieve the desired products.

Scientific Research Applications

1-(4-methylbenzenesulfonyl)-N-[3-(trifluoromethyl)phenyl]piperidine-4-carboxamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.

    Medicine: The compound is investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: It is utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(4-methylbenzenesulfonyl)-N-[3-(trifluoromethyl)phenyl]piperidine-4-carboxamide involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

1-(4-methylbenzenesulfonyl)-N-[3-(trifluoromethyl)phenyl]piperidine-4-carboxamide can be compared with other similar compounds, such as:

  • 1-(4-methylphenyl)sulfonyl-N-[3-(trifluoromethyl)phenyl]glycyl-4-piperidinecarboxamide
  • 3-Methyl-1-(4-(trifluoromethyl)phenyl)piperidine-4-carboxamide These compounds share structural similarities but differ in their functional groups and specific applications. The unique combination of the sulfonyl and trifluoromethyl groups in this compound contributes to its distinct properties and potential uses.

Properties

IUPAC Name

1-(4-methylphenyl)sulfonyl-N-[3-(trifluoromethyl)phenyl]piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21F3N2O3S/c1-14-5-7-18(8-6-14)29(27,28)25-11-9-15(10-12-25)19(26)24-17-4-2-3-16(13-17)20(21,22)23/h2-8,13,15H,9-12H2,1H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYAAWWMGYJNFOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)C(=O)NC3=CC=CC(=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21F3N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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